cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
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Overview
Description
Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a complex organic compound that combines the properties of cyclohexanamine and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine is typically synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol . The preparation of the phosphate ester component involves the reaction of the corresponding alcohol with phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of cyclohexanamine primarily relies on the hydrogenation of aniline due to its efficiency and cost-effectiveness . The process is carried out in large reactors under high pressure and temperature to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amine group in cyclohexanamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphate ester component may participate in phosphorylation reactions, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
Dicyclohexylamine: Contains two cyclohexyl groups and exhibits different reactivity.
Cyclohexanol: An alcohol derivative with distinct chemical properties.
Properties
Molecular Formula |
C24H48N3O9P |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13) |
InChI Key |
LXPBNNMEXPFYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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